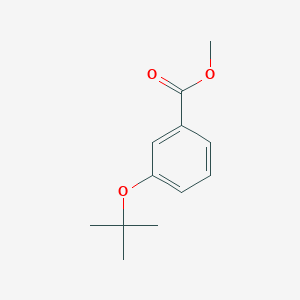

Methyl 3-(tert-butoxy)benzoate

Description

Methyl 3-(tert-butoxy)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a tert-butoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEXFSNJDWWHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tert-butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct introduction of the tert-butoxycarbonyl group into a benzoic acid derivative using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

In industrial settings, the synthesis of methyl 3-(tert-butoxy)benzoate often employs flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(tert-butoxy)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: The compound is used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Material Science: It is employed in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(tert-butoxy)benzoate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and transesterification reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.

tert-Butyl benzoate: Contains the tert-butoxy group but lacks the methyl ester group, affecting its reactivity and applications.

Uniqueness

Methyl 3-(tert-butoxy)benzoate is unique due to the presence of both the methyl ester and tert-butoxy groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Biological Activity

Methyl 3-(tert-butoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(tert-butoxy)benzoate is an ester derived from benzoic acid, featuring a tert-butoxy group at the meta position. The general formula can be represented as:

This compound's structural attributes contribute to its solubility and interaction with biological targets.

Liver X Receptor (LXR) Agonism

Recent studies have highlighted the role of similar compounds in modulating LXR activity. For instance, modifications at the benzoate moiety have been shown to enhance agonistic activity in cell-based assays. The introduction of hydroxyl groups at specific positions can significantly increase the binding affinity and efficacy as LXR agonists, which are crucial for regulating cholesterol homeostasis and lipid metabolism .

Antitubercular Activity

Research has indicated that related benzoate compounds can serve as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. Compounds with structural similarities to methyl 3-(tert-butoxy)benzoate have demonstrated promising antitubercular properties through high-throughput screening methodologies .

Biological Activity Data

Case Studies and Research Findings

-

Liver X Receptor Studies

A study focused on the structure-activity relationship (SAR) among various benzoate derivatives found that specific modifications could lead to increased agonistic activity towards LXR. The introduction of functional groups at certain positions on the benzene ring was crucial for enhancing biological activity . -

Antitubercular Screening

In a screening campaign involving over 150,000 compounds, derivatives of benzoates were identified as potential inhibitors of Pks13. These findings suggest that methyl 3-(tert-butoxy)benzoate and its analogs could be further explored for their therapeutic potential against tuberculosis . -

Juvenile Hormone Antagonism

Research into juvenile hormone antagonists revealed that certain benzoate derivatives could induce metamorphosis in Bombyx mori larvae, indicating their potential role in pest control. This activity was dose-dependent and highlighted the importance of structural features in determining biological outcomes .

Q & A

Basic: What are the key synthetic pathways for Methyl 3-(tert-butoxy)benzoate, and how are they optimized?

Methodological Answer:

Methyl 3-(tert-butoxy)benzoate is typically synthesized via radical-mediated pathways or esterification reactions. A prominent method involves the oxidative dehydrogenative carboxylation of unactivated alkanes using tert-butoxy radicals (•OtBu) as intermediates. For instance, copper-catalyzed reactions with benzoic acid and tert-butyl peroxide (tBuOOtBu) generate tert-butoxy radicals, which undergo β-methyl scission to form methyl benzoate derivatives . Optimization involves:

- Catalyst selection : Copper catalysts with phosphine ligands (e.g., 1-PPh3) enhance radical stability and reaction efficiency.

- Radical traps : Diphenylmethanol or dihydroanthracene can trap tert-butoxy radicals to confirm their intermediacy and reduce side reactions .

- Temperature control : Maintaining temperatures below 80°C minimizes unwanted fragmentation of tert-butoxy radicals.

Basic: How can spectroscopic techniques characterize Methyl 3-(tert-butoxy)benzoate and its intermediates?

Methodological Answer:

Key techniques include:

- ¹H/¹⁹F NMR : For structural confirmation, compare chemical shifts with reference compounds like 3,5-bis(trifluoromethyl)benzoic acid, which has established ¹⁹F NMR profiles .

- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 220.1453 for C₉H₇F₃O₃ analogs) .

- Infrared (IR) spectroscopy : Ester carbonyl stretches (~1720 cm⁻¹) and tert-butoxy C-O vibrations (~1100 cm⁻¹) confirm functional groups.

Advanced: How do researchers resolve contradictions in reaction yields when tert-butoxy radicals are involved?

Methodological Answer:

Yield discrepancies often arise from competing pathways (e.g., β-methyl scission vs. H-atom abstraction). Strategies include:

- Kinetic isotope effects (KIEs) : Using deuterated substrates (e.g., dihydroanthracene-d₄) to probe H-atom transfer rates .

- Radical quenching : Adding CBr4 traps cyclohexyl radicals, isolating intermediates like bromocyclohexane to quantify competing pathways .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for tert-butoxy radical fragmentation vs. esterification .

Advanced: What experimental designs prevent ester hydrolysis during synthesis or storage?

Methodological Answer:

- pH control : Buffered reactions (pH 6–8) minimize acid/base-catalyzed ester cleavage.

- Moisture-free conditions : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Low-temperature storage : Store at ≤-20°C in inert atmospheres (Ar/N₂) to suppress hydrolytic degradation .

Basic: What impurities are common in Methyl 3-(tert-butoxy)benzoate, and how are they analyzed?

Methodological Answer:

Common impurities include:

- Unreacted benzoic acid : Detected via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- tert-Butyl alcohol byproducts : Identified by GC-MS (retention time ~3.5 min, m/z 73 [M−H]⁻) .

- Oxidative dimers : Characterized by MALDI-TOF for high-MW species.

Advanced: How is β-methyl scission of tert-butoxy radicals studied mechanistically?

Methodological Answer:

- Isotopic labeling : Synthesize deuterated tert-butyl groups (e.g., CD₃-C(CH₃)₃) to track methyl radical formation via MS .

- Time-resolved spectroscopy : Ultrafast UV-Vis monitors tert-butoxy radical decay kinetics in situ.

- Competitive experiments : Compare yields of methyl benzoate vs. tert-butyl ethers under varying tert-BuOOtBu concentrations .

Basic: What storage conditions ensure the stability of Methyl 3-(tert-butoxy)benzoate?

Methodological Answer:

- Temperature : Store at ≤-20°C in amber vials to prevent thermal decomposition.

- Humidity control : Use desiccants (silica gel) in sealed containers.

- Light protection : Avoid UV exposure to prevent radical-mediated degradation .

Advanced: How can regioselectivity be enhanced in catalytic systems for this compound?

Methodological Answer:

- Ligand design : Bulky ligands (e.g., bipyridines) steer tert-butoxy radical addition to the meta position of benzoic acid.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic aromatic substitution at the 3-position .

- Substrate pre-functionalization : Use directing groups (e.g., sulfonyl) to bias radical attack pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.